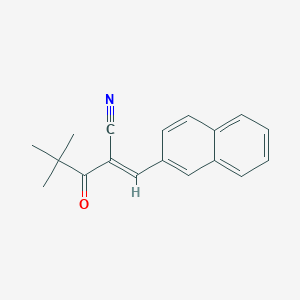
2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile, also known by its IUPAC name (2E)-4,4-dimethyl-2-(naphthalen-2-yl)methylidene)-3-oxopentanenitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in research.
The molecular formula of this compound is C18H17NO, with a molar mass of 263.33 g/mol. The predicted density is approximately 1.109 g/cm³ and it has a boiling point of about 447 °C .
| Property | Value |
|---|---|
| Molecular Formula | C18H17NO |
| Molar Mass | 263.33 g/mol |
| Density | 1.109 g/cm³ |
| Boiling Point | 447 °C |
- Anti-cancer Activity : Similar compounds have been studied for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest. The presence of the naphthyl group is believed to enhance interaction with biological targets involved in cancer progression.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Case Studies
While direct case studies on this compound are scarce, related research provides insight into its potential applications:
- Study on Naphthalene Derivatives : A study published in Journal of Medicinal Chemistry examined various naphthalene derivatives for their anti-cancer properties. The results indicated that modifications to the naphthalene structure could significantly enhance cytotoxicity against cancer cell lines .
- Inflammation Model : In a murine model of inflammation, compounds structurally similar to this compound were shown to reduce edema and inflammatory markers when administered .
- Antibacterial Testing : Research conducted on naphthyl-containing compounds revealed potent antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving membrane disruption .
Propriétés
IUPAC Name |
(2E)-4,4-dimethyl-2-(naphthalen-2-ylmethylidene)-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-18(2,3)17(20)16(12-19)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-11H,1-3H3/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMXBGWZWJHCR-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC2=CC=CC=C2C=C1)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














